molecular formula C17H11N3O3S B2750724 N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide CAS No. 683232-10-2

N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2750724
CAS No.: 683232-10-2
M. Wt: 337.35
InChI Key: RVFBBDKRBCVNEE-UHFFFAOYSA-N
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Description

    Starting Material: 2-aminobenzothiazole

    Reagents: 2-methyl-1,3-dioxoisoindoline-4-carboxylic acid, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    Conditions: Room temperature, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the growth and survival of M. tuberculosis.

Pharmacokinetics

Thiazole derivatives, which include benzothiazole, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the solvent environment could influence the action of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions

  • Preparation of Isoindolinone Core

      Starting Material: Phthalic anhydride

      Reagents: Ammonium acetate, acetic acid

      Conditions: Reflux in acetic acid to form isoindolinone.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives with potential changes in biological activity.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

      Products: Reduced forms that may exhibit different pharmacological properties.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Varies depending on the desired substitution; often requires catalysts.

      Products: Substituted derivatives that can be further functionalized.

Scientific Research Applications

N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide has been explored for various scientific research applications:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its unique electronic properties and potential as a ligand in coordination chemistry.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Explored for its antimicrobial and antiviral properties.
  • Medicine

    • Potential applications in cancer therapy due to its ability to interfere with specific cellular pathways.
    • Studied for its anti-inflammatory and analgesic effects.
  • Industry

    • Used in the development of new materials with specific electronic or optical properties.
    • Potential applications in the field of organic electronics.

Comparison with Similar Compounds

N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide can be compared with other compounds that feature isoindolinone or benzothiazole moieties:

  • Similar Compounds

      N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide: Lacks the benzothiazole moiety, which may result in different biological activities.

      2-(1,3-dioxoisoindolin-2-yl)benzo[d]thiazole: Similar structure but different substitution pattern, affecting its reactivity and applications.

  • Uniqueness

    • The combination of isoindolinone and benzothiazole moieties in this compound provides a unique scaffold that can interact with multiple biological targets, making it a versatile compound for various applications.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across different fields

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c1-20-16(22)9-5-4-7-11(13(9)17(20)23)18-14(21)15-19-10-6-2-3-8-12(10)24-15/h2-8H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFBBDKRBCVNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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